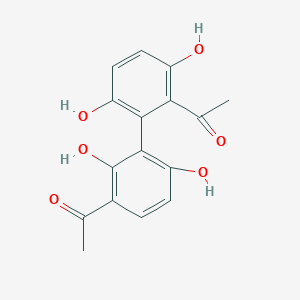
cynandione A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cynandione A is a natural product found in Cynanchum wilfordii and Cynanchum auriculatum with data available.
Applications De Recherche Scientifique
Neuroprotective Effects
Cynandione A has demonstrated significant neuroprotective effects, particularly in the context of neuropathic pain and ischemic stroke.
1.1 Neuropathic Pain Relief
Research indicates that this compound alleviates neuropathic pain through the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR). This mechanism involves the upregulation of interleukin-10 (IL-10) and β-endorphin signaling pathways in spinal microglia. In a study involving neuropathic rats, intrathecal administration of this compound significantly reduced mechanical allodynia and increased spinal expression of IL-10 and β-endorphin, suggesting its potential as a therapeutic agent for neuropathic pain management .
1.2 Anti-Ischemic Stroke Activity
This compound has also been studied for its protective effects against ischemic stroke. It was shown to mitigate glutamate-induced neurotoxicity in neuronal cell lines, indicating its potential to protect against oxidative stress-related injuries. The compound was found to regulate multiple biological pathways associated with thrombotic occlusions, thus presenting a promising avenue for stroke treatment .
Anti-Inflammatory Properties
This compound exhibits potent anti-inflammatory effects, making it relevant in treating conditions characterized by excessive inflammation.
2.1 Mechanism of Action
In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and the inactivation of nuclear factor-kappa B (NF-κB), highlighting its role as an anti-inflammatory agent .
2.2 Applications in Metabolic Disorders
Recent findings suggest that this compound may also play a role in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). It has been shown to inhibit hepatic lipogenesis by stimulating the LKB1/AMPK pathway, which is crucial for regulating lipid metabolism . This effect could provide therapeutic benefits for individuals suffering from metabolic syndrome-related conditions.
Antioxidative Action
This compound's antioxidative properties have been explored using density functional theory (DFT) approaches, revealing its potential to inhibit various oxidative stress agents. This characteristic positions it as a candidate for drug discovery aimed at combating oxidative stress-related diseases .
Summary Table of Applications
Propriétés
Formule moléculaire |
C16H14O6 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3 |
Clé InChI |
DYQDHRLBSZIKEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O |
Synonymes |
cynandione A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















